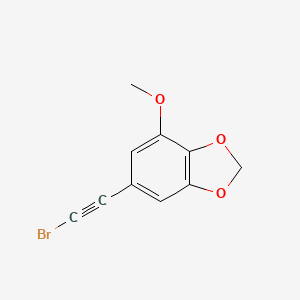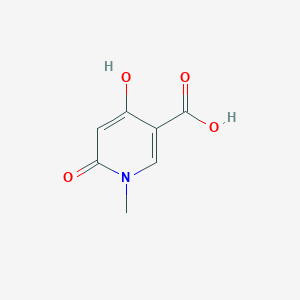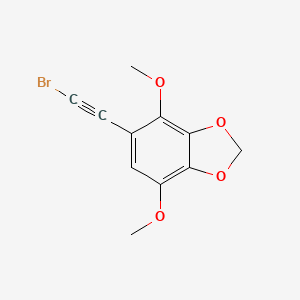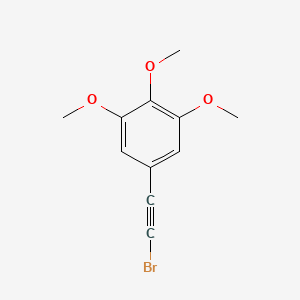
5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a bromoethynyl group attached to a trimethoxybenzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene typically involves the bromination of an ethynyl group attached to a trimethoxybenzene ring. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as silver nitrate. The reaction is carried out in a solvent like acetone at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the ethynyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce extended aromatic systems.
科学研究应用
Chemistry: In organic synthesis, 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is used as a building block for the construction of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromoethynyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
5-Ethynyl-1,2,3-trimethoxybenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(2-Chloroethynyl)-1,2,3-trimethoxybenzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
5-(2-Iodoethynyl)-1,2,3-trimethoxybenzene: Contains an iodine atom, which can make it more reactive in certain coupling reactions compared to the bromo derivative.
Uniqueness: 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is unique due to the presence of the bromoethynyl group, which provides a balance of reactivity and stability, making it versatile for various synthetic applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
属性
IUPAC Name |
5-(2-bromoethynyl)-1,2,3-trimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTUCOKVNITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)
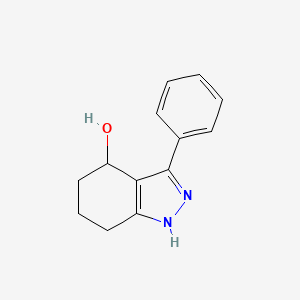
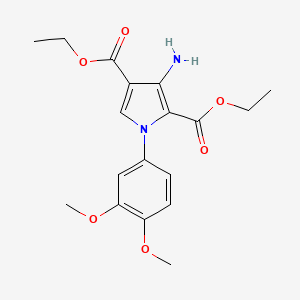
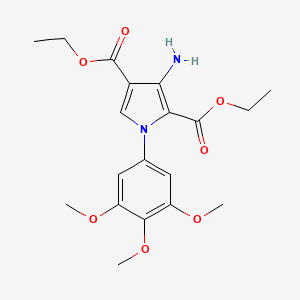
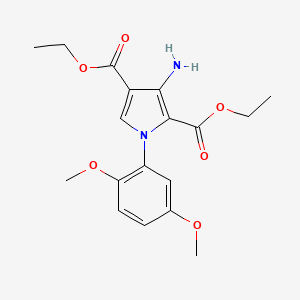
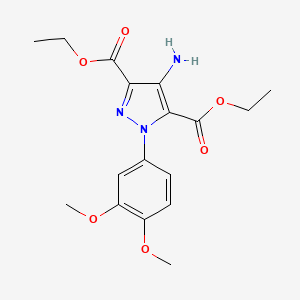
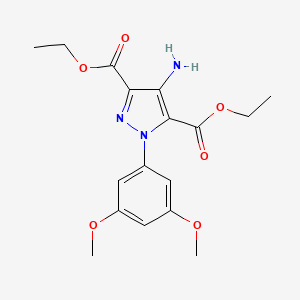
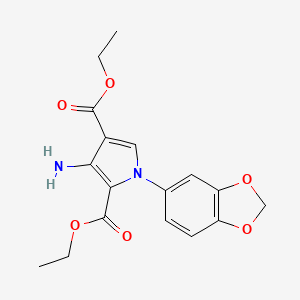
![[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea](/img/structure/B7880331.png)


